molecular formula C12H11FO2 B2408199 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione CAS No. 1199478-54-0

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione

Cat. No.: B2408199
CAS No.: 1199478-54-0
M. Wt: 206.216
InChI Key: KILFAEKYMMTSDU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione is an organic compound with the molecular formula C12H11FO2 and a molecular weight of 206.21 g/mol . This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to a propane-1,3-dione backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione typically involves the reaction of cyclopropyl ketone with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione can be compared with other similar compounds, such as:

    1-Cyclopropyl-3-(4-chlorophenyl)propane-1,3-dione: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.

    1-Cyclopropyl-3-(4-bromophenyl)propane-1,3-dione: The presence of a bromine atom can also affect the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of a cyclopropyl group and a fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILFAEKYMMTSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199478-54-0
Record name 1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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